molecular formula C11H15Cl2NO B137796 (R)-1-(3,4-Dichloro-phenyl)-3-dimethylamino-propan-1-ol CAS No. 147641-96-1

(R)-1-(3,4-Dichloro-phenyl)-3-dimethylamino-propan-1-ol

Cat. No. B137796
CAS RN: 147641-96-1
M. Wt: 248.15 g/mol
InChI Key: MXOPILVGQYKXRO-LLVKDONJSA-N
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Description

(R)-1-(3,4-Dichloro-phenyl)-3-dimethylamino-propan-1-ol, also known as (R)-desmethylclozapine or (R)-DMC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a derivative of clozapine, which is an atypical antipsychotic drug used for the treatment of schizophrenia. (R)-DMC has been found to possess a unique pharmacological profile, which makes it a promising candidate for the development of new drugs for the treatment of various neurological disorders.

Mechanism of Action

The exact mechanism of action of (R)-DMC is not fully understood. However, it has been proposed that the compound acts as a partial agonist at the serotonin 5-HT1A receptor and as an antagonist at the dopamine D2 receptor. These actions are similar to those of clozapine, but with a lower affinity for the D2 receptor. (R)-DMC has also been found to modulate the activity of other neurotransmitter receptors, including the alpha-2 adrenergic receptor and the muscarinic acetylcholine receptor.
Biochemical and Physiological Effects
(R)-DMC has been shown to produce a range of biochemical and physiological effects in animal models. It has been found to increase the release of dopamine, serotonin, and norepinephrine in the brain, which may contribute to its antidepressant and anxiolytic effects. The compound has also been found to reduce the release of glutamate, which may contribute to its antipsychotic effects. In addition, (R)-DMC has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that plays a key role in neuronal survival and plasticity.

Advantages and Limitations for Lab Experiments

One of the main advantages of (R)-DMC for laboratory experiments is its high potency and selectivity for specific receptors. This makes it a useful tool for studying the pharmacology of these receptors and for developing new drugs that target them. However, one limitation of (R)-DMC is its relatively short half-life, which may limit its usefulness in certain experimental settings.

Future Directions

There are several potential future directions for the study of (R)-DMC. One area of interest is the development of new drugs based on the pharmacological profile of (R)-DMC. Another direction is the investigation of the compound's effects on other neurotransmitter systems and its potential use in the treatment of other neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of (R)-DMC and its potential interactions with other drugs.

Synthesis Methods

The synthesis of (R)-DMC involves the reduction of clozapine using a chiral reducing agent. The reduction reaction is carried out under mild conditions, and the resulting compound is obtained in high yield and enantiomeric purity. The synthetic method for (R)-DMC has been extensively studied, and various modifications have been made to improve the efficiency and selectivity of the reaction.

Scientific Research Applications

(R)-DMC has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been found to exhibit a range of pharmacological activities, including antipsychotic, antidepressant, anxiolytic, and analgesic effects. The compound has been studied for its potential use in the treatment of various neurological disorders, such as schizophrenia, depression, anxiety, and neuropathic pain.

properties

IUPAC Name

(1R)-1-(3,4-dichlorophenyl)-3-(dimethylamino)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15Cl2NO/c1-14(2)6-5-11(15)8-3-4-9(12)10(13)7-8/h3-4,7,11,15H,5-6H2,1-2H3/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXOPILVGQYKXRO-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC(C1=CC(=C(C=C1)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CC[C@H](C1=CC(=C(C=C1)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80447338
Record name (R)-1-(3,4-Dichloro-phenyl)-3-dimethylamino-propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80447338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-(3,4-Dichloro-phenyl)-3-dimethylamino-propan-1-ol

CAS RN

147641-96-1
Record name (R)-1-(3,4-Dichloro-phenyl)-3-dimethylamino-propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80447338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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